molecular formula C11H18Cl2N2O2 B8185130 tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride

Cat. No.: B8185130
M. Wt: 281.18 g/mol
InChI Key: UXPJJHFOOHELNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is a chiral amino acid ester derivative serving as a versatile building block in medicinal chemistry and organic synthesis. The compound features a pyridin-3-yl ring and a protected amino acid moiety, making it a valuable precursor for the development of pharmacologically active molecules . While specific biological data for this exact salt form is limited in public sources, its structural role is significant. Research on analogous compounds, particularly amino acid prodrugs incorporating similar scaffolds, has demonstrated their value in optimizing drug properties. For instance, such amino acid derivatives have been strategically used to improve metabolic stability and oral delivery of active pharmaceutical ingredients . The tert-butyl ester group offers a handle for further synthetic manipulation, such as deprotection to the free acid, facilitating its incorporation into more complex structures. This reagent is intended for use by qualified researchers in the design and synthesis of novel compounds, potentially for applications in antiplatelet therapy and other therapeutic areas . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 2-amino-2-pyridin-3-ylacetate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.2ClH/c1-11(2,3)15-10(14)9(12)8-5-4-6-13-7-8;;/h4-7,9H,12H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPJJHFOOHELNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1=CN=CC=C1)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with tert-Butyl Bromoacetate

The most widely reported method involves the reaction of pyridin-3-ylmethylamine with tert-butyl 2-bromoacetate in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF). The nucleophilic amine attacks the electrophilic carbon of the bromoacetate, displacing bromide and forming the tertiary amine intermediate. This step typically requires a base such as triethylamine (TEA) or potassium carbonate to neutralize HBr byproducts, with reaction temperatures maintained between 25°C and 60°C.

For example, a protocol from patent literature specifies stirring equimolar amounts of pyridin-3-ylmethylamine and tert-butyl 2-bromoacetate in acetonitrile at 50°C for 6 hours, followed by filtration to remove precipitated salts. The crude product is then subjected to acidification with concentrated HCl in an ice bath to precipitate the dihydrochloride salt.

Condensation with Ethyl 2-Oxoacetate Derivatives

Alternative routes utilize ethyl 2-((pyridin-3-yl)amino)-2-oxoacetate as a precursor, which undergoes condensation with tert-butyl carbamate derivatives. This method, detailed in patent WO2019158550A1, involves mixing the oxoacetate with tert-butyl N-(aminocyclohexyl)carbamate in acetonitrile, followed by the addition of a base such as TEA. The reaction proceeds via nucleophilic acyl substitution, with the amine attacking the carbonyl carbon of the oxoacetate to form the acetamide linkage.

Key parameters for this route include:

  • Solvent : Acetonitrile (optimized for solubility and reaction kinetics)

  • Temperature : 60°C for 7 hours

  • Base : Triethylamine (1.4 molar equivalents)

  • Yield : 93% after purification

Optimization of Reaction Conditions

Solvent Selection and Temperature Effects

Comparative studies indicate that acetonitrile outperforms DMF or THF in minimizing side reactions such as ester hydrolysis or pyridine ring alkylation. Elevated temperatures (50–60°C) enhance reaction rates but require careful control to prevent decomposition. For instance, heating beyond 70°C leads to a 15% reduction in yield due to tert-butyl group cleavage.

Purification and Isolation Techniques

Crystallization and Filtration

The dihydrochloride salt is isolated via acidification of the reaction mixture with HCl gas or concentrated hydrochloric acid. Crystallization from ethanol/water (3:1 v/v) yields a white crystalline solid with >99% purity. Patent data emphasize the importance of slow cooling (0.5°C/min) to maximize crystal size and minimize occluded impurities.

Chromatographic Purification

Flash column chromatography on silica gel (30% ethyl acetate in petroleum ether) is employed for intermediates, particularly when synthesizing enantiomerically pure forms. High-performance liquid chromatography (HPLC) with C18 columns confirms purity, with retention times typically around 8.2 minutes under isocratic conditions (acetonitrile:water = 70:30).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (d, 1H, pyridine-H), 8.20 (dd, 1H, pyridine-H), 7.65 (m, 1H, pyridine-H), 4.30 (s, 2H, CH₂), 1.45 (s, 9H, tert-butyl).

  • ESI-MS : m/z 227.11 [M+H]⁺ (calculated for C₁₁H₁₈Cl₂N₂O₂).

Physicochemical Properties

PropertyValue
Molecular Weight227.11 g/mol
Solubility (H₂O, 25°C)35.56 mg/mL
Melting Point158–160°C (dec.)
Partition Coefficient (LogP)1.82 ± 0.15

Data sourced from batch-specific CoA documents.

Industrial-Scale Production Challenges

Viscosity Control

Patent CA3087004A1 highlights viscosity management as critical during large-scale synthesis (>1 kg batches). The neutralization of HBr with TEA generates viscous byproducts that impede stirring. Implementing segmented addition of base (25% initially, 75% post-reaction) reduces viscosity from 4500 cP to 800 cP, enabling continuous processing.

Environmental Considerations

Waste streams containing acetonitrile and TEA require treatment via fractional distillation (85% recovery efficiency). Regulatory guidelines mandate <50 ppm residual solvent in the final product, achievable through vacuum drying at 40°C for 48 hours .

Chemical Reactions Analysis

Peptide Coupling Reactions

The amino group participates in carbodiimide-mediated couplings, forming amide bonds. For example, dicyclohexylcarbodiimide (DCC) activates carboxylic acids for reaction with this compound .

Example Reaction :

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate+R-COOHDCC, DMAPR-CONH-CH(COOtBu)-Pyridin-3-yl\text{tert-Butyl 2-amino-2-(pyridin-3-yl)acetate} + \text{R-COOH} \xrightarrow{\text{DCC, DMAP}} \text{R-CONH-CH(COOtBu)-Pyridin-3-yl}

Key Observations :

  • DMAP (4-dimethylaminopyridine) accelerates the reaction .

  • Yields depend on steric hindrance from the pyridine ring .

Hydrolysis of the tert-Butyl Ester

The tert-butyl group is cleaved under acidic or basic conditions to yield 2-amino-2-(pyridin-3-yl)acetic acid.

Conditions :

  • Acidic Hydrolysis : HCl (6M), reflux, 6–8 hours.

  • Basic Hydrolysis : NaOH (2M), 60°C, 4 hours .

Applications :

  • Generates a carboxylic acid for further functionalization (e.g., drug conjugate synthesis) .

Oxidative C–C Bond Cleavage

In the presence of iodine (I₂) and tert-butyl hydroperoxide (TBHP), the compound undergoes C–C bond cleavage to form N-(pyridin-3-yl)amide derivatives .

Mechanism :

  • Radical initiation by TBHP generates tert-butoxyl radicals.

  • Radical attack at the α-position of the amino ester.

  • Cleavage releases tert-butyl formate, yielding the amide .

Experimental Data :

Reagent Product Yield
I₂/TBHP in tolueneN-(Pyridin-3-yl)acetamide60–75%
TBHP alone in ethyl acetate3-Bromoimidazopyridine (side product)42–88%

Salt-Specific Reactivity

The dihydrochloride form influences solubility and reaction pathways:

  • Neutralization : Freebase generation using triethylamine enables nucleophilic reactions .

  • Stability : Degrades above 80°C; storage at -20°C recommended .

Comparative Reactivity of Pyridine Isomers

This compound’s versatility in nucleophilic substitutions, peptide couplings, and oxidative transformations makes it valuable for synthesizing bioactive molecules. Further studies on its enantioselective reactions and catalytic applications are warranted .

Scientific Research Applications

Chemical Synthesis

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride serves as a versatile building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical transformations such as:

  • Oxidation : Leading to nitro or nitroso derivatives.
  • Reduction : Resulting in piperidine derivatives.
  • Substitution : Facilitating the formation of amides or other substituted derivatives.

Biological Applications

Research has indicated potential biological activities for this compound:

  • Ligand Development : Investigated as a ligand in biochemical assays due to its ability to interact with specific molecular targets. The amino group can form hydrogen bonds, while the pyridine ring may participate in π-π interactions, influencing enzyme or receptor activity .
  • Therapeutic Properties : Explored for anti-inflammatory and antimicrobial activities. Studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases, suggesting potential applications in treating cell proliferative disorders such as cancer .

Industrial Applications

In industrial settings, this compound is used in:

  • Material Development : Contributing to the synthesis of new materials and catalysts that require specific functional groups for enhanced performance.
  • Catalysis : Acting as a catalyst or precursor in various chemical reactions, particularly where pyridine derivatives are beneficial .

Case Study 1: Inhibition of Histone Deacetylase

A study demonstrated that compounds similar to this compound could act as potent inhibitors of histone deacetylase (HDAC), leading to increased acetylation of histones and subsequent apoptosis in cancer cells. This highlights the compound's potential role in cancer therapy .

Case Study 2: Anti-inflammatory Effects

Research into pyrimidine derivatives has shown that modifications similar to those found in tert-butyl 2-amino-2-(pyridin-3-yl)acetate can lead to significant anti-inflammatory effects. In vitro assays demonstrated inhibition of COX enzymes, suggesting therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Weight (g/mol) Functional Groups Purity Availability
tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride 282.19 Ester, pyridine, amine (dihydrochloride) N/A Available
4-(Aminomethyl)thiophene-2-carboxylic acid 157.19 Carboxylic acid, thiophene, amine 98% Discontinued

Key Observations:

Functional Groups :

  • The target compound’s pyridine ring introduces aromatic nitrogen, enabling π-π stacking and hydrogen bonding, whereas the thiophene derivative’s sulfur atom in its heterocycle may alter electronic properties and reactivity .
  • The tert-butyl ester in the target compound contrasts with the carboxylic acid in the thiophene derivative, impacting lipophilicity and solubility. Esters are typically more lipophilic, while carboxylic acids enhance aqueous solubility at physiological pH.

Molecular Weight :

  • The target compound’s higher molecular weight (~282.19 g/mol vs. 157.19 g/mol) suggests differences in physical properties, such as melting points and solubility profiles.

Availability :

  • The thiophene derivative is discontinued, whereas the pyridine-based compound remains available, highlighting its broader utility in research workflows .

Biological Activity

tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, including medicinal chemistry and pharmacology.

The synthesis of this compound typically involves a nucleophilic substitution reaction. The reaction is conducted between tert-butyl 2-bromoacetate and 3-aminopyridine under basic conditions, followed by treatment with hydrochloric acid to form the dihydrochloride salt.

Chemical Structure

  • Molecular Formula : C12H16Cl2N2O2
  • Molecular Weight : 287.17 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and π-π interactions facilitated by the pyridine ring. These interactions can modulate enzyme activity and receptor function, leading to diverse biological effects .

Pharmacological Applications

Research indicates that this compound exhibits several pharmacological properties:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The compound's structure allows it to potentially act as a COX inhibitor, similar to known anti-inflammatory drugs .
  • Antimicrobial Properties : Investigations into the compound’s antimicrobial potential have shown promise, with specific activity against various bacterial strains. This suggests its potential utility in developing new antimicrobial agents .
  • Ligand Interaction : The compound has been studied for its role as a ligand in biochemical assays, indicating its potential in drug discovery and development processes .

Study 1: Anti-inflammatory Effects

A study investigating the anti-inflammatory effects of pyridine derivatives found that this compound demonstrated significant inhibition of COX-2 activity. The IC50 value for this compound was reported at concentrations comparable to established anti-inflammatory agents .

Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties, this compound was tested against several bacterial strains, showing notable inhibition zones in agar diffusion tests. This suggests its potential as a lead compound for developing new antibiotics .

Research Findings

Property Findings
Synthesis Method Nucleophilic substitution involving tert-butyl 2-bromoacetate and 3-aminopyridine
Anti-inflammatory IC50 Comparable to established drugs (exact values vary)
Antimicrobial Activity Effective against multiple bacterial strains
Ligand Role Potential use in biochemical assays and drug discovery

Q & A

Q. What are the recommended synthetic pathways for tert-Butyl 2-amino-2-(pyridin-3-yl)acetate dihydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via a multi-step route involving: (i) Amino acid coupling : React pyridin-3-yl-acetic acid derivatives with tert-butyl chloroformate under Schotten-Baumann conditions to form the tert-butyl ester . (ii) Hydrochloride salt formation : Treat the freebase with HCl in anhydrous ether to precipitate the dihydrochloride salt .
  • Key Characterization Tools :
  • NMR : Confirm esterification (tert-butyl group at δ ~1.4 ppm) and pyridine ring protons (δ 7.5–9.0 ppm) .
  • HPLC : Purity assessment using C18 columns with 0.1% TFA in water/acetonitrile gradients .
  • Example Data Table :
IntermediateRetention Time (HPLC, min)Key NMR Peaks
Freebase6.2δ 1.4 (s, 9H), 4.2 (s, 2H)
Dihydrochloride5.8δ 8.5 (m, 1H), 10.2 (br, NH₂⁺)

Q. How should researchers assess the stability of this compound under different storage conditions?

  • Methodological Answer : Stability studies should include: (i) Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (e.g., tert-butyl ester cleavage above 150°C) . (ii) Long-term storage : Test degradation in desiccated (4°C) vs. ambient conditions using HPLC to monitor hydrolysis byproducts .
  • Critical Factors : Moisture sensitivity due to ester and hydrochloride groups; use argon-purged vials for storage .

Advanced Research Questions

Q. How can computational methods optimize the reaction design for this compound’s synthesis?

  • Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model transition states for esterification and salt formation. For example: (i) Reaction Path Search : Use Gaussian or ORCA software to identify energy barriers for tert-butyl group coupling . (ii) Solvent Optimization : Compare computed solvation energies in DCM vs. THF to maximize yield .
  • Case Study : ICReDD’s workflow reduced reaction optimization time by 40% using hybrid computational-experimental feedback .

Q. How to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from: (i) Impurity profiles : Use LC-MS to identify trace byproducts (e.g., hydrolyzed freebase) affecting bioassays . (ii) Assay conditions : Compare results under varying pH (e.g., hydrochloride salt dissociation in buffer) .
  • Validation Strategy :
Assay ConditionObserved ActivityLikely Artifact Source
pH 7.4LowSalt dissociation
pH 5.0HighStabilized hydrochloride form

Q. What strategies are recommended for studying the compound’s reactivity in complex biological matrices?

  • Methodological Answer : Employ isotopic labeling (e.g., ¹⁵N-pyridine) to track metabolic pathways via: (i) Mass spectrometry imaging : Localize compound distribution in tissue sections . (ii) NMR-based metabolomics : Identify adducts with endogenous thiols or amines .
  • Key Challenge : Differentiate intact compound signals from degradation products using high-resolution MS (Q-TOF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.